2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.
Mechanism of Action
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide works by binding to a protein called STING (stimulator of interferon genes), which is found in immune cells. When this compound binds to STING, it triggers a signaling pathway that leads to the production of cytokines, including interferon-beta. These cytokines then activate immune cells, such as T cells and natural killer cells, which can then attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to activate the immune system, it has been shown to reduce the growth and proliferation of cancer cells, as well as to inhibit the formation of new blood vessels that tumors need to grow. This compound has also been shown to induce cell death in cancer cells, a process known as apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the immune system and cancer. However, one limitation of this compound is that it has not yet been approved for clinical use in humans, so its potential as a cancer treatment is still being studied.
Future Directions
There are a number of potential future directions for research on 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing new synthetic compounds that are similar to this compound but may have improved efficacy or fewer side effects. Finally, researchers are also studying the potential use of this compound in other diseases, such as viral infections or autoimmune disorders.
Synthesis Methods
The synthesis of 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide involves several steps, including the condensation of 4-methoxyphenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phthalic anhydride to form the isoindole ring system. The resulting compound is then treated with acetic anhydride and sodium acetate to yield this compound.
Scientific Research Applications
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and prostate cancer. This compound works by activating the immune system, specifically by inducing the production of cytokines, which are proteins that help to fight against cancer cells.
properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-12-8-6-11(7-9-12)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h6-9,13-14H,2-5,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZVAHPZSOTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CCCCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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